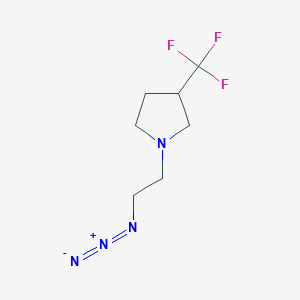
1-(2-叠氮乙基)-3-(三氟甲基)吡咯烷
描述
1-(2-Azidoethyl)pyrrolidine (AZEP) is a compound that has been prepared in laboratories . It’s used in various chemical reactions and has certain physical and chemical properties .
Chemical Reactions Analysis
AZEP has been used in a three-component alkene alkylazidation using sodium azide and heteroarenium salts . Another reaction involves the transformation of esters of 1,2-azido alcohols into α-amido ketones .Physical and Chemical Properties Analysis
AZEP’s density and dynamic viscosity were measured over the temperature range from 273.15 K to 373.15 K. Its vapor pressure was determined in the range of (311.75–418.15) K .科学研究应用
吡咯烷衍生物的合成
吡咯烷在医药(用于药物开发)和工业(用于染料和农用化学品等应用)等各个领域具有重要意义。吡咯烷(包括带有三氟甲基的吡咯烷)的合成可以通过 [3+2] 环加成反应实现,展示了它们在有机合成中的多功能性。这些反应可以在温和的条件下进行,得到具有特定结构特征的吡咯烷衍生物 (Żmigrodzka 等人,2022)。
氟化吡咯烷构件
将含氟取代基引入吡咯烷结构可以极大地增强它们的性能,使它们可用于广泛的应用。一种新的三氟甲基化偶氮甲叉的制备和利用导致了氟化吡咯烷、3-吡咯啉和吡咯构件的发展,表明此类修饰在提高分子功效方面的重要性 (Tran 等人,2012)。
不对称合成技术
已经探索了通过催化过程不对称合成三氟甲基化吡咯烷,实现了优异的对映选择性。该方法突出了制造具有潜在药用化学和有机催化剂应用的结构复杂的吡咯烷衍生物的能力。此类技术展示了 1-(2-叠氮乙基)-3-(三氟甲基)吡咯烷和相关化合物在构建具有精确手性特征的分子中的效用 (Li 等人,2011;Li 等人,2012)。
药物化学和有机合成
氟代吡咯烷和(氟代烷基)吡咯烷是制备药物和有机催化剂的关键,这强调了此类化合物在药物化学和有机合成中的广泛适用性。合成方法从直接氟化到多步过程不等,利用氟代烷基前体在最终化合物中实现所需的官能团和性质 (Pfund & Lequeux, 2017)。
作用机制
Target of action
Azido compounds are generally known for their reactivity and are often used in click chemistry for the creation of complex structures .
Mode of action
The azido group in the compound can exert a control over the molecular conformation, which is known as the azido gauche effect . This effect can influence the compound’s interaction with its targets.
Pharmacokinetics
Its density, dynamic viscosity, and vapor pressure have been measured , which could provide some insights into its pharmacokinetic properties.
Action environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its density and dynamic viscosity were measured over a temperature range from 273.15 K to 373.15 K , suggesting that temperature could be a significant environmental factor.
生化分析
Biochemical Properties
1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can undergo cycloaddition reactions with alkynes in the presence of a copper catalyst. This interaction is highly specific and efficient, making it a valuable tool in labeling and tracking biomolecules in complex biological systems .
Cellular Effects
The effects of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine on various cell types and cellular processes are profound. It influences cell function by modifying proteins and other biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to selectively label biomolecules allows researchers to study dynamic cellular processes in real-time .
Molecular Mechanism
At the molecular level, 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne groups in a process known as click chemistry. This reaction is highly efficient and specific, allowing for precise modification of target molecules. Additionally, the trifluoromethyl group can influence the compound’s reactivity and stability, further enhancing its utility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine can change over time. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can maintain its labeling efficiency over extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
The effects of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively label target biomolecules without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects .
属性
IUPAC Name |
1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N4/c8-7(9,10)6-1-3-14(5-6)4-2-12-13-11/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOOIKZPEPREHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




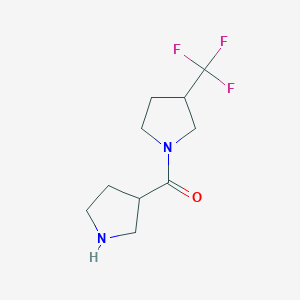
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1476647.png)

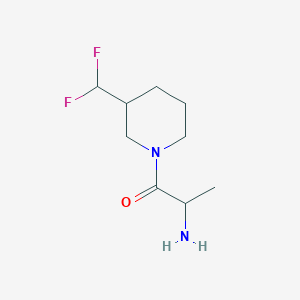
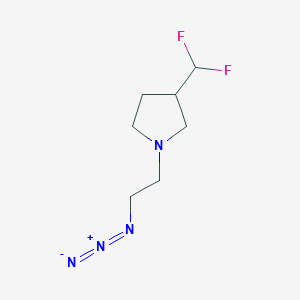


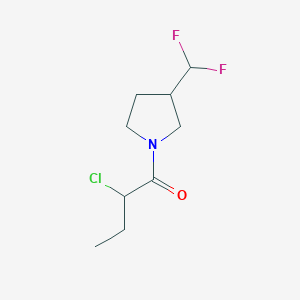
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)
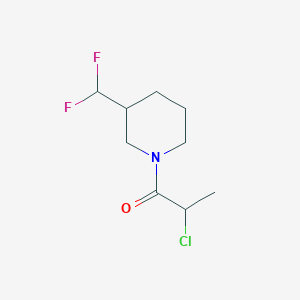
![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)
